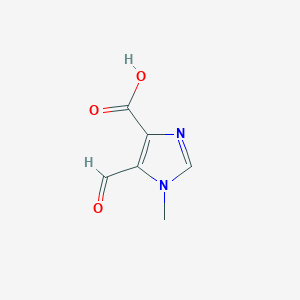
5-formyl-1-methyl-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-formyl-1-methyl-1H-imidazole-4-carboxylic acid is a compound with the CAS Number: 1781749-91-4 . It has a molecular weight of 154.13 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, imidazoles are known to be key components in a variety of functional molecules used in everyday applications .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 154.13 .Applications De Recherche Scientifique
Anticancer Applications
The Knoevenagel condensation, a key reaction in generating biologically active molecules, has been utilized with pharmacophoric aldehydes, including imidazole derivatives, to produce compounds exhibiting significant anticancer activity. This method has been pivotal in creating libraries of chemical compounds targeting various cancer mechanisms such as DNA, microtubules, and kinases. The potential of imidazole derivatives, including those derived from 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid, in anticancer drug development highlights their importance in scientific research (Tokala, Bora, & Shankaraiah, 2022).
Antitumor Activity
Imidazole derivatives, such as those related to this compound, have been reviewed for their antitumor activities. Compounds including bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages for their antitumor properties. These structures offer a dual approach to synthesizing new drugs with varied biological properties and searching for novel antitumor agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Role in Green Chemistry
5,5′-Methylene-bis(benzotriazole), an intermediate derived from similar imidazole-based reactions, emphasizes the role of green chemistry in synthesizing environmentally friendly and efficient molecules. This approach not only supports the development of metal passivators and light-sensitive materials but also highlights the importance of imidazole derivatives in creating sustainable chemical processes (Gu, Yu, Zhang, & Xu, 2009).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives, which can be synthesized from precursors including this compound, has shown potential for antioxidant and anti-inflammatory applications. This area of study opens up possibilities for the development of new therapeutic agents addressing a wide range of diseases and conditions (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Antimicrobial and Preservative Uses
Methyl paraben, a derivative of p-hydroxybenzoic acid similar in structural relevance to this compound, has been extensively studied for its antimicrobial properties. Used as a preservative in foods, drugs, and cosmetics, it exemplifies the importance of imidazole derivatives in everyday products. The extensive research into its safety and efficacy underlines the broader significance of related compounds in pharmaceutical and food industries (Soni, Taylor, Greenberg, & Burdock, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole compounds .
Propriétés
IUPAC Name |
5-formyl-1-methylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBLNTLILPDTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

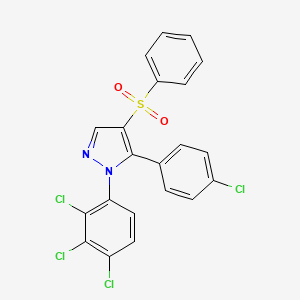
![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2745560.png)
![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)
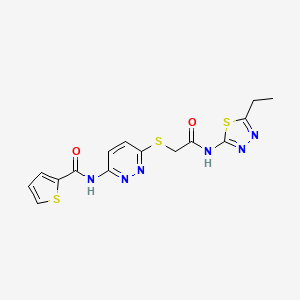
![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)
![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)
![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)

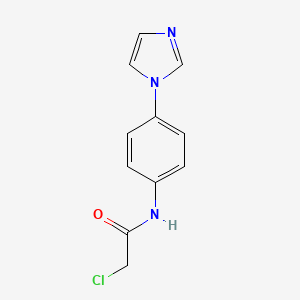
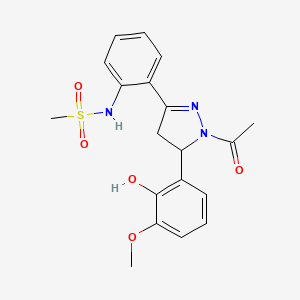
![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)